molecular formula C16H11ClF3NO2 B11233626 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide

Cat. No.: B11233626
M. Wt: 341.71 g/mol
InChI Key: YTCWZYBBDZOIDX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a chloro substituent and a phenylpropanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by further functional group transformations to introduce the trifluoromethyl and chloro substituents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chloro substituent can participate in halogen bonding, further stabilizing its binding to targets .

Properties

Molecular Formula

C16H11ClF3NO2

Molecular Weight

341.71 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C16H11ClF3NO2/c17-12-7-6-11(16(18,19)20)8-13(12)21-15(23)9-14(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23)

InChI Key

YTCWZYBBDZOIDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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